N-Desmetilzolmitriptán

Descripción general

Descripción

N-Desmethyl zolmitriptan is an active metabolite of zolmitriptan, a medication primarily used for the acute treatment of migraine attacks with or without aura. Zolmitriptan belongs to the triptan class of drugs, which are selective serotonin receptor agonists. N-Desmethyl zolmitriptan retains the pharmacological activity of its parent compound and contributes significantly to its therapeutic effects .

Aplicaciones Científicas De Investigación

N-Desmethyl zolmitriptan has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of zolmitriptan and its metabolites.

Biology: Studies on its pharmacokinetics and metabolism provide insights into the biological activity of triptans.

Medicine: It is crucial in understanding the therapeutic effects and side effects of zolmitriptan in migraine treatment.

Industry: Used in the development of new formulations and delivery systems for migraine medications

Mecanismo De Acción

Target of Action

N-Desmethyl zolmitriptan, a metabolite of zolmitriptan, primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D receptors . These receptors are found in cranial arteries and sensory nerves of the trigeminal system . The compound also exhibits modest affinity for 5-HT1A receptors .

Mode of Action

N-Desmethyl zolmitriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it causes vasoconstriction in cranial arteries and reduces inflammation associated with antidromic neuronal transmission . This interaction results in the constriction of blood vessels and blocks the chemicals responsible for increasing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by N-Desmethyl zolmitriptan involves the serotonin (5-HT) receptors in the trigeminovascular system . By acting on these receptors, N-Desmethyl zolmitriptan can modulate nociceptive nerve signaling in the central nervous system . This leads to cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release .

Pharmacokinetics

N-Desmethyl zolmitriptan is metabolized in the liver, likely via the cytochrome P450 isoenzyme (CYP) 1A2 and monoamine oxidase A . The pharmacokinetics for elimination of zolmitriptan and its active N-desmethyl metabolite are similar . The N-desmethyl metabolite is detected in plasma by 15 minutes and peak plasma concentration is generally achieved by 3 hours after administration .

Result of Action

The molecular and cellular effects of N-Desmethyl zolmitriptan’s action primarily involve the relief of migraine . By causing vasoconstriction and reducing inflammation in the trigeminal system, it helps alleviate the symptoms of a migraine attack . Furthermore, the 5-HT1B/1D potency of the N-desmethyl metabolite is 2 to 6 times that of the parent compound, suggesting that the metabolite may contribute a substantial portion of the overall effect after zolmitriptan administration .

Action Environment

The action, efficacy, and stability of N-Desmethyl zolmitriptan can be influenced by various environmental factors. For instance, the presence of other drugs that increase serotonin can enhance the risk of a very serious condition called serotonin syndrome/toxicity . Additionally, the compound’s action can be affected by individual health conditions such as ischemic coronary artery disease, certain types of headaches, heart problems, liver disease, and seizures .

Análisis Bioquímico

Biochemical Properties

N-Desmethyl zolmitriptan is an agonist of 5-HT 1B receptors that induces contraction of isolated human cerebral arteries . It interacts with these receptors, leading to vasoconstriction in intracranial blood vessels . This interaction plays a crucial role in the biochemical reactions associated with the treatment of migraines.

Cellular Effects

N-Desmethyl zolmitriptan, through its interaction with 5-HT 1B receptors, influences various cellular processes. It impacts cell signaling pathways, particularly those involving serotonin receptors . This interaction can influence cellular metabolism and gene expression, contributing to its therapeutic effects in treating migraines .

Molecular Mechanism

The molecular mechanism of action of N-Desmethyl zolmitriptan involves binding interactions with biomolecules, particularly 5-HT 1B receptors . This binding leads to the activation of these receptors, resulting in vasoconstriction of intracranial blood vessels . This action at the molecular level is crucial for its effectiveness in treating migraines.

Dosage Effects in Animal Models

The effects of N-Desmethyl zolmitriptan can vary with different dosages in animal models

Metabolic Pathways

N-Desmethyl zolmitriptan is metabolized in the liver, likely by cytochrome P450 (CYP1A2) and monoamine oxidase (MAO) . This metabolic pathway involves interactions with these enzymes, which can influence metabolic flux and metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl zolmitriptan typically involves the demethylation of zolmitriptan. One efficient method reported involves a one-pot synthesis where zolmitriptan is reacted with ethyl chloroformate in tetrahydrofuran to form a carbamate derivative, which is then reduced using lithium aluminum hydride . This method is noted for its simplicity and efficiency.

Industrial Production Methods: Industrial production of N-Desmethyl zolmitriptan follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of solid-phase extraction techniques is common to isolate the metabolite from reaction mixtures .

Análisis De Reacciones Químicas

Types of Reactions: N-Desmethyl zolmitriptan undergoes several types of chemical reactions, including:

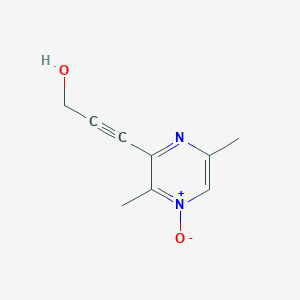

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can further modify the indole ring structure.

Substitution: Substitution reactions can occur at the indole nitrogen or the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Various alkylating agents can be used under basic conditions.

Major Products:

Oxidation: N-oxide zolmitriptan.

Reduction: Reduced indole derivatives.

Substitution: Alkylated derivatives of N-Desmethyl zolmitriptan.

Comparación Con Compuestos Similares

- Sumatriptan

- Rizatriptan

- Naratriptan

- Almotriptan

- Eletriptan

Comparison: N-Desmethyl zolmitriptan is unique due to its high potency and longer half-life compared to other triptans. It is more lipophilic, allowing better penetration into the central nervous system. This results in a more sustained therapeutic effect .

Propiedades

IUPAC Name |

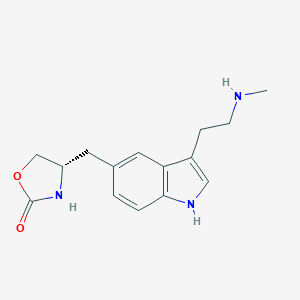

(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGCHSMZXKNGCK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930414 | |

| Record name | 4-({3-[2-(Methylamino)ethyl]-1H-indol-5-yl}methyl)-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139264-35-0 | |

| Record name | 183C91 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139264-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 183C91 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({3-[2-(Methylamino)ethyl]-1H-indol-5-yl}methyl)-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL ZOLMITRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP93V5RS6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

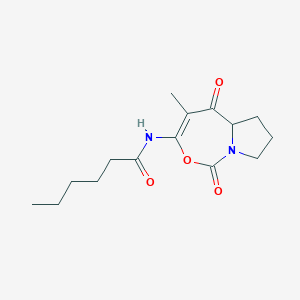

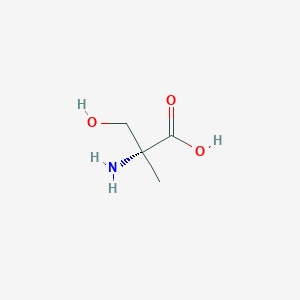

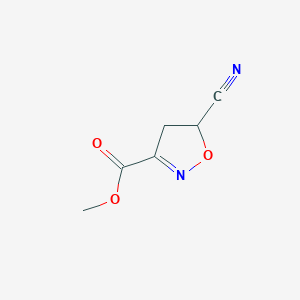

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Desmethyl Zolmitriptan in the metabolism of Zolmitriptan, and what enzymes are involved?

A1: N-Desmethyl Zolmitriptan is the active metabolite of Zolmitriptan, a drug used to treat migraines. Zolmitriptan is primarily metabolized by the cytochrome P450 enzyme CYP1A2, which converts it to N-Desmethyl Zolmitriptan. [] This metabolite is then further metabolized, mainly by monoamine oxidase A (MAO-A), into inactive compounds. []

Q2: Are there analytical methods specifically designed to simultaneously measure Zolmitriptan and N-Desmethyl Zolmitriptan in biological samples?

A2: Yes, several analytical methods have been developed for the simultaneous determination of Zolmitriptan and N-Desmethyl Zolmitriptan in human plasma. These methods commonly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and selectivity. [, ]

Q3: Can you describe a typical LC-MS/MS method used for this purpose?

A3: A typical LC-MS/MS method involves extracting Zolmitriptan and N-Desmethyl Zolmitriptan from human plasma using techniques like solid-phase extraction. [] The extracted analytes are then separated on a chromatographic column and detected using mass spectrometry in multiple reaction monitoring (MRM) mode. This approach enables accurate quantification of both compounds within a short analysis time. [, ]

Q4: Have there been any studies investigating the bioequivalence of different formulations of Zolmitriptan, and did they consider N-Desmethyl Zolmitriptan?

A4: Yes, bioequivalence studies have been conducted to compare different Zolmitriptan formulations, such as orodispersible tablets. [] These studies typically involve measuring plasma concentrations of both Zolmitriptan and N-Desmethyl Zolmitriptan after administration of the different formulations to healthy volunteers. [] The data is then analyzed to determine if the formulations exhibit comparable pharmacokinetic profiles, considering both the parent drug and its active metabolite.

Q5: What challenges are associated with matrix effects in the analysis of Zolmitriptan and N-Desmethyl Zolmitriptan, and how are they addressed?

A5: Plasma phospholipids can cause matrix effects during sample preparation, potentially interfering with the accurate quantification of Zolmitriptan and N-Desmethyl Zolmitriptan. [] To address this, researchers have systematically evaluated and optimized extraction methods to minimize these matrix effects. [] The use of internal standards, like Naratriptan, also helps correct for any remaining matrix effects and ensures accurate quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)

![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)